molecular formula C11H14ClNO4S B1361286 methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycinate CAS No. 6204-86-0

methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycinate

Cat. No.: B1361286
CAS No.: 6204-86-0
M. Wt: 291.75 g/mol
InChI Key: QNYNVGKZRDNFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetate is an organic compound with a complex structure that includes a chloro, methyl, and methylsulfonyl group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycinate typically involves the esterification of acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out in a batch reactor, and the conditions are optimized using microwave-assisted esterification to enhance efficiency and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The use of microwave technology combined with response surface methodology (RSM) is employed to optimize variables such as microwave power, catalyst concentration, and reaction time to achieve high conversion rates .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetate: Known for its unique combination of functional groups.

    Methyl 2-(4-chloro-3-methyl-N-methylsulfonylanilino)acetate: Similar structure but with different positional isomers.

    Methyl 2-(3-chloro-4-methyl-N-ethylsulfonylanilino)acetate: Variation in the sulfonyl group.

Uniqueness

Methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

6204-86-0

Molecular Formula

C11H14ClNO4S

Molecular Weight

291.75 g/mol

IUPAC Name

methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetate

InChI

InChI=1S/C11H14ClNO4S/c1-8-4-5-9(6-10(8)12)13(18(3,15)16)7-11(14)17-2/h4-6H,7H2,1-3H3

InChI Key

QNYNVGKZRDNFSN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N(CC(=O)OC)S(=O)(=O)C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)OC)S(=O)(=O)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.